molecular formula C10H8BrNO2 B1413766 Methyl 5-bromo-4-cyano-2-methylbenzoate CAS No. 1805488-07-6

Methyl 5-bromo-4-cyano-2-methylbenzoate

Cat. No. B1413766
CAS RN: 1805488-07-6
M. Wt: 254.08 g/mol
InChI Key: KJDJPPYREANIRT-UHFFFAOYSA-N
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Description

Methyl 5-bromo-4-cyano-2-methylbenzoate (MBCM) is a synthetic compound with a wide range of applications in the scientific world. It is a colorless solid that is soluble in most organic solvents, making it an ideal choice for laboratory experiments. MBCM has been used for a variety of research applications, including synthesis, biochemical and physiological studies, and drug delivery.

Scientific Research Applications

Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of applications in the scientific world. It has been used as a reagent for organic synthesis and for the development of new drugs. It has also been studied for its potential to act as a drug delivery system. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been used in biochemical and physiological studies to study the effects of various compounds on the body.

Mechanism of Action

The mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate is not fully understood, but it is believed to act as a proton acceptor and electron donor. When Methyl 5-bromo-4-cyano-2-methylbenzoate is exposed to an acidic environment, it can act as a proton acceptor, which can lead to the formation of new compounds. In addition, Methyl 5-bromo-4-cyano-2-methylbenzoate can act as an electron donor, which can lead to the formation of free radicals.
Biochemical and Physiological Effects
Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as a drug delivery system. It has been found to be effective in delivering drugs to the body, including anti-cancer agents and antibiotics. Additionally, Methyl 5-bromo-4-cyano-2-methylbenzoate has been studied for its potential to act as an anti-inflammatory agent. Studies have shown that Methyl 5-bromo-4-cyano-2-methylbenzoate can reduce inflammation in mice and rats, suggesting that it may have potential therapeutic applications.

Advantages and Limitations for Lab Experiments

Methyl 5-bromo-4-cyano-2-methylbenzoate is an ideal choice for laboratory experiments due to its high solubility in most organic solvents. Additionally, it is relatively inexpensive and can be easily synthesized through the Bischler-Napieralski reaction. However, Methyl 5-bromo-4-cyano-2-methylbenzoate is unstable in the presence of light and air, so it must be stored in a dark, airtight container.

Future Directions

Methyl 5-bromo-4-cyano-2-methylbenzoate has a wide range of potential applications in the scientific world. In the future, Methyl 5-bromo-4-cyano-2-methylbenzoate could be used to develop new drugs and drug delivery systems. Additionally, more research could be done on its potential to act as an anti-inflammatory agent. Finally, further studies could be conducted to better understand the mechanism of action of Methyl 5-bromo-4-cyano-2-methylbenzoate and its potential to act as a proton acceptor and electron donor.

properties

IUPAC Name

methyl 5-bromo-4-cyano-2-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-6-3-7(5-12)9(11)4-8(6)10(13)14-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJDJPPYREANIRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C(=O)OC)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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